molecular formula C14H16INO2 B13208938 1-(2-Iodophenyl)-3-propanoylpiperidin-2-one

1-(2-Iodophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13208938
M. Wt: 357.19 g/mol
InChI Key: QPQLSIVDDHAVIT-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)-3-propanoylpiperidin-2-one is a chemical compound characterized by the presence of an iodophenyl group attached to a piperidin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodophenyl)-3-propanoylpiperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-iodobenzaldehyde and piperidin-2-one.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-iodobenzaldehyde and piperidin-2-one under basic conditions.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Cyclization Reactions: The piperidin-2-one core can participate in cyclization reactions to form complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the phenyl ring or the piperidin-2-one core.

Scientific Research Applications

1-(2-Iodophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 1-(2-Iodophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of their activity. The piperidin-2-one core can also contribute to the compound’s overall pharmacological profile by influencing its physicochemical properties and bioavailability.

Comparison with Similar Compounds

    1-(2-Bromophenyl)-3-propanoylpiperidin-2-one: Similar structure with a bromine atom instead of iodine.

    1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one: Contains a chlorine atom in place of iodine.

    1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one: Features a fluorine atom instead of iodine.

Uniqueness: 1-(2-Iodophenyl)-3-propanoylpiperidin-2-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with molecular targets. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance the compound’s binding affinity and selectivity in various applications.

Properties

Molecular Formula

C14H16INO2

Molecular Weight

357.19 g/mol

IUPAC Name

1-(2-iodophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H16INO2/c1-2-13(17)10-6-5-9-16(14(10)18)12-8-4-3-7-11(12)15/h3-4,7-8,10H,2,5-6,9H2,1H3

InChI Key

QPQLSIVDDHAVIT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC=CC=C2I

Origin of Product

United States

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